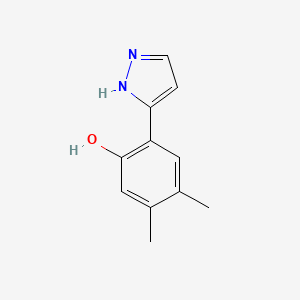
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the hydroxyphenyl group and the dimethyl substitutions on the phenyl ring contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,5-dimethyl-2-hydroxybenzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
化学反应分析
Types of Reactions
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic ring.
科学研究应用
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding interactions, while the pyrazole ring can engage in π-π stacking or hydrophobic interactions with target proteins.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: Lacks the hydroxyphenyl group, leading to different chemical and biological properties.
4-Hydroxy-3,5-dimethylpyrazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
3-(4-Hydroxyphenyl)pyrazole: Lacks the dimethyl substitutions, resulting in different electronic and steric effects.
Uniqueness
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole is unique due to the combination of the hydroxyphenyl group and the dimethyl substitutions, which confer distinct chemical reactivity and potential biological activities. This combination allows for specific interactions with biological targets and the possibility of fine-tuning its properties for various applications.
属性
CAS 编号 |
288401-55-8 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
4,5-dimethyl-2-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-7-5-9(10-3-4-12-13-10)11(14)6-8(7)2/h3-6,14H,1-2H3,(H,12,13) |
InChI 键 |
BNYFPKULJAQLHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)O)C2=CC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)
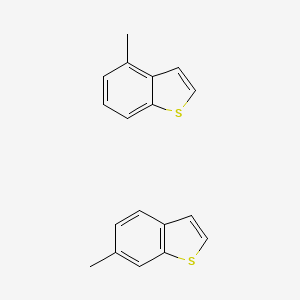
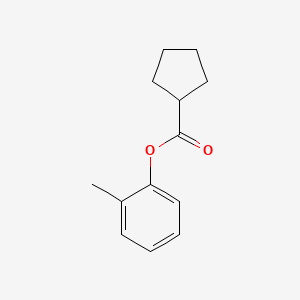

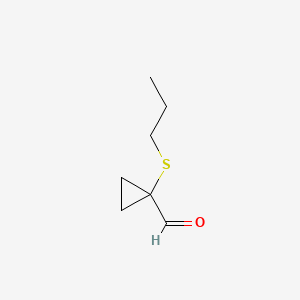
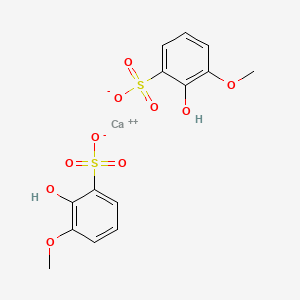

![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
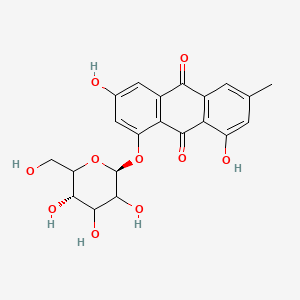
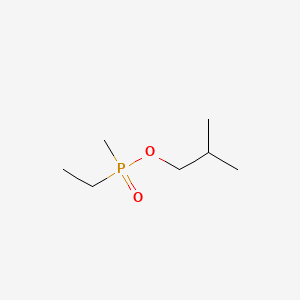
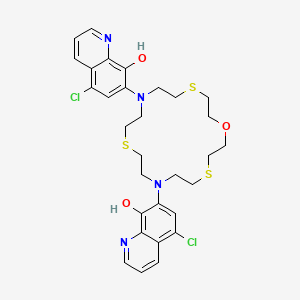
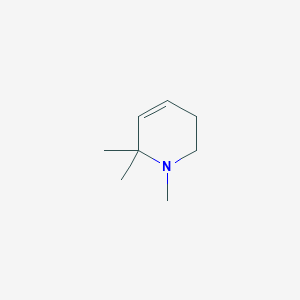
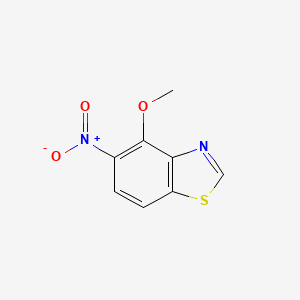
![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
